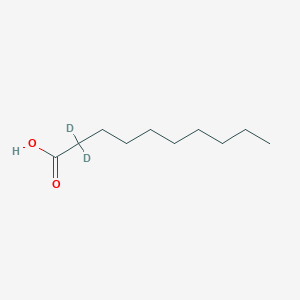

Decanoic-2,2-D2 acid

Descripción general

Descripción

El ácido decanoico-d2, también conocido como ácido decanoico deuterado, es un compuesto marcado con isótopos estables en el que dos átomos de hidrógeno en el ácido decanoico se reemplazan con deuterio. El ácido decanoico, comúnmente conocido como ácido cáprico, es un ácido graso saturado con la fórmula química C10H20O2. La forma deuterada, ácido decanoico-d2, se utiliza principalmente en la investigación científica como trazador en estudios metabólicos y para fines de cuantificación .

Mecanismo De Acción

El ácido decanoico-d2 ejerce sus efectos a través de varios mecanismos:

Inhibición del receptor AMPA: Actúa como un inhibidor no competitivo de los receptores AMPA, que están involucrados en la neurotransmisión excitatoria en el cerebro.

Función mitocondrial: El ácido decanoico-d2 mejora la función mitocondrial al mejorar la eficiencia de los complejos de la cadena respiratoria mitocondrial.

Compuestos similares:

Ácido octanoico-d2: Otro ácido graso deuterado con propiedades similares pero cadena de carbono más corta.

Ácido dodecanoico-d2: Un ácido graso deuterado con una cadena de carbono más larga.

Ácido hexanoico-d2: Un ácido graso deuterado de cadena más corta.

Singularidad: El ácido decanoico-d2 es único debido a su longitud de cadena específica, lo que lo hace particularmente efectivo para cruzar la barrera hematoencefálica y ejercer sus efectos en el sistema nervioso central. Su papel como inhibidor del receptor AMPA y sus posibles aplicaciones terapéuticas en la epilepsia y otros trastornos neurológicos lo diferencian de otros ácidos grasos deuterados .

Análisis Bioquímico

Biochemical Properties

Decanoic-2,2-D2 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is crucial in the production of daptomycin, an antibiotic effective against infections caused by drug-resistant pathogens .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, in Streptomyces roseosporus, decanoic acid stress leads to a sharp increase in reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. In the case of S. roseosporus, it affects respiratory functions, oxidative stress, and heat shock .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function is observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido decanoico-d2 se puede sintetizar mediante la deuteración del ácido decanoico. Este proceso implica el intercambio de átomos de hidrógeno con átomos de deuterio. Un método común es la reacción de intercambio catalítico hidrógeno-deuterio, en la que el ácido decanoico se trata con gas deuterio en presencia de un catalizador como paladio sobre carbono. La reacción se lleva a cabo típicamente en condiciones suaves para garantizar la incorporación selectiva de átomos de deuterio .

Métodos de producción industrial: La producción industrial de ácido decanoico-d2 sigue principios similares pero a mayor escala. El proceso implica el uso de reactores de alta presión y catalizadores eficientes para lograr altos rendimientos del producto deuterado. La pureza del producto final se asegura mediante técnicas de purificación rigurosas, como la destilación y la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido decanoico-d2 experimenta varias reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Oxidación: El ácido decanoico-d2 se puede oxidar para producir derivados del ácido decanoico, como los peróxidos de ácido decanoico-d2.

Reducción: Se puede reducir para formar decanol-d2, un alcohol deuterado.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como alcoholes, aminas y cloruros de ácido en condiciones ácidas o básicas.

Productos principales:

Oxidación: Peróxidos de ácido decanoico-d2.

Reducción: Decanol-d2.

Sustitución: Ésteres, amidas y otros derivados deuterados.

Aplicaciones Científicas De Investigación

El ácido decanoico-d2 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:

Química: Sirve como trazador en estudios metabólicos y ayuda a comprender los mecanismos de reacción.

Biología: Utilizado en estudios que involucran el metabolismo de lípidos y la oxidación de ácidos grasos.

Medicina: Investigado por sus posibles efectos anticonvulsivos y su papel en la dieta cetogénica.

Industria: Utilizado en la producción de compuestos deuterados para diversas aplicaciones industriales

Comparación Con Compuestos Similares

Octanoic Acid-d2: Another deuterated fatty acid with similar properties but shorter carbon chain.

Dodecanoic Acid-d2: A deuterated fatty acid with a longer carbon chain.

Hexanoic Acid-d2: A shorter-chain deuterated fatty acid.

Uniqueness: Decanoic Acid-d2 is unique due to its specific chain length, which makes it particularly effective in crossing the blood-brain barrier and exerting its effects on the central nervous system. Its role as an AMPA receptor inhibitor and its potential therapeutic applications in epilepsy and other neurological disorders set it apart from other deuterated fatty acids .

Actividad Biológica

Decanoic-2,2-D2 acid, also known as deuterated decanoic acid or Capric acid-d2, is a medium-chain saturated fatty acid that has garnered attention for its various biological activities. This compound is particularly notable for its potential therapeutic applications, especially in neurological disorders and metabolic studies. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its deuterium labeling, which enhances its utility in metabolic studies and as a tracer in biochemical research.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- AMPA Receptor Inhibition : It acts as a non-competitive antagonist at AMPA receptors, selectively reducing glutamate-induced currents. The inhibition constants (IC50) vary depending on the receptor subtype:

- Antiseizure Effects : Studies have demonstrated that decanoic acid can inhibit epileptiform activity in rat hippocampal slices induced by pentylenetetrazole or low magnesium conditions .

- Fatty Acid Metabolism : It plays a significant role in lipid metabolism and fatty acid oxidation pathways, influencing cellular energy production and metabolic processes .

Antiseizure Properties

This compound has been investigated for its potential to reduce seizure activity. In animal models, it has shown efficacy in mitigating seizures through its action on AMPA receptors, providing a promising avenue for epilepsy treatment.

Metabolic Effects

As a medium-chain fatty acid, decanoic acid is rapidly absorbed and metabolized by the liver, making it an effective energy source. Its role in the ketogenic diet has been explored, particularly for patients with epilepsy and metabolic disorders .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

Case Study: Antiseizure Efficacy

In a controlled study involving rat models, this compound was administered to assess its impact on seizure frequency and intensity. Results indicated a significant reduction in seizure episodes compared to control groups treated with saline solutions.

Comparison with Similar Compounds

This compound can be compared with other deuterated fatty acids:

| Compound | Chain Length | Biological Activity |

|---|---|---|

| Octanoic Acid-d2 | 8 Carbon | Similar antiseizure effects but less effective at crossing the blood-brain barrier |

| Dodecanoic Acid-d2 | 12 Carbon | Longer chain; different metabolic pathways |

| Hexanoic Acid-d2 | 6 Carbon | Shorter chain; less potent in neurological applications |

This compound stands out due to its unique chain length and ability to penetrate the blood-brain barrier effectively.

Propiedades

IUPAC Name |

2,2-dideuteriodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i9D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-KNXIQCGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.